ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride
Description
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDHNGKVNHBPTE-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1CCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in an organic solvent such as dichloromethane . The reaction is carried out under mild conditions to avoid racemization of the chiral center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors with continuous monitoring of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Ester Group Variations
Methyl (2S)-2-Amino-3-Cyclohexylpropanoate Hydrochloride
- Key Difference : Methyl ester group (–OCH₃) instead of ethyl (–OCH₂CH₃).
- Application : Used in peptide coupling reactions (e.g., synthesis of MPI25b) .
Ethyl 2-Amino-3-Methoxypropanoate Hydrochloride
Substituent Variations on the Propanoate Backbone
Ethyl 2-Amino-3-(3,5-Dichlorophenyl)propanoate Hydrochloride
- Molecular Formula: C₁₁H₁₄Cl₃NO₂.
- Key Difference : Aromatic dichlorophenyl group instead of cyclohexyl.
- Application: Potential use in antimicrobial or antiviral research due to halogenated aromatic moieties .
Cyclopentyl (2S)-2-Amino-3-Phenylpropanoate Hydrochloride
Key Data Tables
Table 1: Molecular Properties of Selected Compounds
Biological Activity
Ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 250.76 g/mol
- Functional Groups : Contains an amino group, an ester group, and a cyclohexyl moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological molecules:
- Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, potentially influencing their activity.
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, modulating metabolic pathways.
- Hydrolysis : The ester group can undergo hydrolysis to release the active amino acid, which may lead to further biological effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Properties : Studies have shown that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary findings indicate that the compound possesses antimicrobial properties against certain bacterial strains, warranting further investigation into its use as an antibiotic agent.
- Anti-inflammatory Effects : this compound has been studied for its ability to reduce inflammation in various models, indicating potential therapeutic uses in inflammatory diseases.
Case Studies
-
Neuroprotection Study :
- A study conducted on rat cortical neurons demonstrated that treatment with this compound reduced cell death induced by oxidative stress. The compound was found to upregulate antioxidant enzymes, enhancing cellular defense mechanisms.
-
Antimicrobial Efficacy :
- In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations of 50 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.
-
Anti-inflammatory Research :
- A mouse model of acute inflammation revealed that administration of the compound significantly reduced paw swelling and levels of pro-inflammatory cytokines, indicating its potential role in treating conditions like arthritis.
Research Applications
This compound is not only relevant in pharmacology but also serves as a versatile building block in synthetic chemistry:
- Synthesis of Complex Molecules : It is commonly used as a precursor in the synthesis of more complex amino acids and pharmaceuticals.
- Biochemical Pathway Studies : Researchers utilize this compound to explore various biochemical pathways due to its ability to interact with enzymes and receptors.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuroprotective | Reduces oxidative stress-induced cell death | |
| Antimicrobial | Inhibits growth of Staphylococcus aureus | |
| Anti-inflammatory | Decreases paw swelling in mouse models |
Q & A
Q. What are the recommended synthetic routes for ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride, and how can side products be minimized?
- Methodological Answer : A common approach involves protecting the amine group (e.g., using Boc anhydride) to avoid unwanted side reactions, followed by esterification with cyclohexylpropanoic acid derivatives. For example, L-alanine derivatives can be coupled with cyclohexyl-containing precursors using coupling agents like HATU or EDC . Deprotection with HCl yields the hydrochloride salt. Side products (e.g., racemization or ester hydrolysis) are minimized by maintaining anhydrous conditions, low temperatures, and inert atmospheres. Purity is verified via TLC or HPLC .
Q. How can the enantiomeric purity of this compound be confirmed?
- Methodological Answer : Chiral HPLC using columns like Chiralpak® IA or IB with a mobile phase of hexane/isopropanol (containing 0.1% trifluoroacetic acid) is effective. Compare retention times against a racemic mixture or a known enantiomerically pure standard. Optical rotation measurements ([α]D) and circular dichroism (CD) spectroscopy provide complementary validation. Reference standards for similar compounds are critical for calibration .
Q. What spectroscopic techniques are optimal for structural characterization?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~4.1 ppm for ethyl CH₂, δ ~1.2 ppm for CH₃) and cyclohexyl protons (δ 1.0–2.5 ppm). The amine proton may appear broad due to HCl salt formation .
- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and NH₃⁺ (~2500–3000 cm⁻¹) confirm salt formation.
- Mass Spectrometry : ESI-MS in positive mode detects the [M+H]⁺ ion, with fragmentation patterns verifying the cyclohexyl and ethyl ester moieties .
Q. What storage conditions ensure long-term stability?
- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester group or amine oxidation. Desiccants (e.g., silica gel) mitigate moisture uptake. Stability under these conditions should be monitored via periodic HPLC analysis .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) model binding affinities. Optimize the protonated amine’s electrostatic interactions and the cyclohexyl group’s hydrophobic effects. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
Q. What experimental designs assess its metabolic stability in preclinical studies?
- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) at 37°C, and quantify remaining parent compound via LC-MS/MS at timed intervals. Use NADPH as a cofactor for cytochrome P450-mediated metabolism. Half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated to predict in vivo behavior .
Q. How does the cyclohexyl group influence physicochemical properties (e.g., solubility, logP)?
- Methodological Answer : The cyclohexyl moiety increases lipophilicity (logP ~2.5–3.5, calculated via ChemDraw or experimental shake-flask method). Aqueous solubility is tested in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using nephelometry. Salt formation with HCl improves solubility in polar solvents but may reduce permeability .
Q. What strategies resolve racemization during large-scale synthesis?
- Methodological Answer : Use chiral catalysts (e.g., Cinchona alkaloids) in asymmetric synthesis or employ enzymatic resolution with lipases or proteases. Monitor enantiomeric excess (ee) via chiral HPLC. For industrial-scale processes, dynamic kinetic resolution (DKR) or crystallization-induced asymmetric transformation (CIAT) may be applied .
Safety and Handling
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation; if exposed, move to fresh air and seek medical attention. In case of skin contact, wash with soap and water for 15 minutes. Store separately from oxidizing agents and strong bases .
Data Contradictions and Validation
Q. How to address discrepancies in reported spectral data (e.g., NMR shifts)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
